Nor NOHA monoacetate

Immunology Inflammation Cancer Immunotherapy

Nor NOHA monoacetate is the only arginase inhibitor that cleanly isolates arginase-dependent pathways without confounding nitric oxide synthase (NOS) modulation. With ~40-fold greater potency than NOHA, 10-fold selectivity for ARG2 over ARG1, and no activity on iNOS, nNOS, or eNOS, it is the definitive tool for cardiovascular, immuno-oncology, and metabolic disease research. The monoacetate salt delivers defined stoichiometry and 100 mM aqueous solubility—ideal for DMSO-free assays. Achieve precision in endothelial dysfunction, T-cell suppression, and hypoxic leukemic cell models. Stock this high-purity compound for reproducible, publication-ready results.

Molecular Formula C7H16N4O5
Molecular Weight 236.23 g/mol
Cat. No. B10752297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNor NOHA monoacetate
Molecular FormulaC7H16N4O5
Molecular Weight236.23 g/mol
Structural Identifiers
SMILESCC(=O)O.C(CN=C(N)NO)C(C(=O)O)N
InChIInChI=1S/C5H12N4O3.C2H4O2/c6-3(4(10)11)1-2-8-5(7)9-12;1-2(3)4/h3,12H,1-2,6H2,(H,10,11)(H3,7,8,9);1H3,(H,3,4)/t3-;/m0./s1
InChIKeyRYUGHGOGNIYFKU-DFWYDOINSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nor NOHA Monoacetate: A Selective, Reversible Arginase Inhibitor for Vascular, Immuno-Oncology, and Metabolic Research


Nor NOHA monoacetate (Nω-Hydroxy-nor-L-arginine monoacetate, CAS 2250019-93-1) is a synthetic α-amino acid analog that functions as a competitive, reversible inhibitor of arginase enzymes . It is widely employed as a chemical probe to dissect the interplay between arginase and nitric oxide synthase (NOS) pathways, as it potently blocks arginase-mediated hydrolysis of L-arginine to L-ornithine without interfering with NOS activity [1]. The monoacetate salt form offers defined stoichiometry and is readily soluble in aqueous buffers up to 100 mM . This compound is primarily sourced for preclinical studies in cardiovascular biology, immuno-oncology, and metabolic disease research, where arginase-driven L-arginine depletion is a key pathogenic mechanism .

Why Nor NOHA Monoacetate Cannot Be Interchanged with Other Arginase Inhibitors or NOS Modulators


Generic substitution among arginase inhibitors or related NOS-interacting compounds is scientifically unsound due to critical differences in potency, isoform selectivity, and off-target NOS cross-reactivity. Closely related analogs like Nω-hydroxy-L-arginine (NOHA) and other arginase inhibitors (e.g., BEC, norvaline) exhibit vastly divergent inhibitory constants (Ki, IC50) and, crucially, differ in their ability to act as substrates or inhibitors of nitric oxide synthases [1]. Nor NOHA monoacetate is distinguished by its ~40-fold greater potency than NOHA on arginase and its complete lack of activity on iNOS, nNOS, or eNOS, making it the only compound in its class that cleanly isolates arginase-dependent effects without confounding NOS modulation [2]. Therefore, selecting nor NOHA monoacetate is a functional prerequisite for experiments requiring unequivocal arginase inhibition without interference in the NO signaling pathway.

Quantitative Differentiation: How Nor NOHA Monoacetate Outperforms NOHA, BEC, and Other Arginase Inhibitors


Nor NOHA vs. NOHA: 40-Fold Superior Potency in Murine Macrophage Arginase Assay

Nor NOHA monoacetate exhibits a 40-fold higher potency for inhibiting arginase activity compared to its immediate precursor analog, Nω-hydroxy-L-arginine (NOHA). In unstimulated murine macrophages, nor NOHA demonstrated an IC50 of 12 ± 5 μM, whereas NOHA required an IC50 of 400 ± 50 μM under identical experimental conditions [1]. This substantial potency differential is critical for achieving complete arginase inhibition at concentrations that avoid off-target cellular effects.

Immunology Inflammation Cancer Immunotherapy

Nor NOHA vs. NOHA: Exclusive Absence of NOS Substrate/Inhibitor Activity

In stark contrast to NOHA, nor NOHA monoacetate is neither a substrate for nor an inhibitor of the inducible nitric oxide synthase (iNOS). Under identical assay conditions, NOHA was shown to be both a substrate and an inhibitor of iNOS, thereby confounding interpretation of NO-dependent vascular responses [1]. Nor NOHA does not interact with any of the three NOS isoforms (iNOS, nNOS, eNOS), ensuring that any observed effects are solely attributable to arginase inhibition [2].

Vascular Biology Nitric Oxide Signaling Endothelial Dysfunction

Nor NOHA vs. BEC: Superior Potency in Mammalian Arginase I Assay

Nor NOHA monoacetate demonstrates superior inhibitory activity against mammalian arginase I compared to another commonly used arginase inhibitor, BEC (S-(2-boronoethyl)-L-cysteine). In a standardized assay using purified bovine liver arginase, nor NOHA exhibited an IC50 of 1.7 μM, while BEC showed an IC50 of 3.3 μM, representing a 1.9-fold potency advantage for nor NOHA [1]. This difference, while modest, can be significant in high-throughput screening or when working with limited enzyme availability.

Cancer Metabolism Polyamine Synthesis Immunosuppression

Nor NOHA In Vivo: 98% Intraperitoneal Bioavailability and Defined Pharmacokinetic Parameters

For in vivo studies, nor NOHA monoacetate offers well-characterized pharmacokinetics, enabling rational dose selection. Following intraperitoneal (i.p.) administration in rats, nor NOHA achieved an average absolute bioavailability of 98%, with a terminal half-life of approximately 30 minutes and a total clearance of 33 mL/min/kg [1]. Intratracheal delivery yielded 53% bioavailability [2]. This comprehensive PK profile contrasts with many experimental arginase inhibitors for which no in vivo data exist.

Pharmacokinetics In Vivo Pharmacology Drug Development

Nor NOHA Monoacetate: High Aqueous Solubility (up to 100 mM) for Convenient In Vitro Use

The monoacetate salt form of nor NOHA confers excellent water solubility, reaching up to 100 mM (23.62 mg/mL) in aqueous buffers . This is a practical advantage over other arginase inhibitors such as the dihydrochloride salt or free base forms, which often exhibit lower solubility and may require DMSO for dissolution. The high aqueous solubility simplifies preparation of stock solutions and avoids potential DMSO-related cellular toxicity or solvent artifacts in biological assays.

Assay Development Cell Culture Biochemical Reagents

Nor NOHA: 10-Fold Selectivity for Human Arginase II (ARG2) Over Arginase I (ARG1)

Nor NOHA monoacetate exhibits a 10-fold selectivity for human arginase II (type II, ARG2) over arginase I (type I, ARG1) . This isoform preference is relevant for studies focused on mitochondrial arginase II functions in endothelial cells, tumor metabolism, and macrophage polarization. In contrast, many other arginase inhibitors (e.g., BEC, norvaline) display little to no isoform selectivity, potentially confounding results when ARG2-specific effects are under investigation.

Isoform Selectivity Mitochondrial Biology Cancer Cell Metabolism

Defined Applications for Nor NOHA Monoacetate Based on Validated Differentiation


Vascular Function Studies Requiring Clean Separation of Arginase and NOS Pathways

Use nor NOHA monoacetate in isolated vessel or endothelial cell experiments to augment acetylcholine-induced vasorelaxation by inhibiting arginase and increasing L-arginine availability for NOS. Its lack of NOS cross-reactivity ensures that enhanced NO production is unequivocally attributed to arginase inhibition, not direct NOS modulation [1]. This is essential for interpreting endothelial dysfunction models in hypertension, atherosclerosis, and diabetes.

In Vivo Cancer Immunotherapy Models with Defined Pharmacokinetic Requirements

Employ nor NOHA monoacetate in syngeneic mouse tumor models (e.g., lung carcinoma, squamous cell carcinoma) to reverse arginase-mediated T-cell suppression. The established 98% i.p. bioavailability and 30-minute half-life allow for precise dosing schedules to maintain therapeutic plasma concentrations [2]. This PK characterization is critical for correlating exposure with anti-tumor efficacy and immune cell infiltration endpoints [3].

Hypoxia-Induced Apoptosis Assays in ARG2-Expressing Leukemia Cells

Leverage nor NOHA monoacetate to selectively induce apoptosis in ARG2-positive leukemic cells cultured under hypoxic conditions (e.g., 1% O2) . The compound's 10-fold selectivity for ARG2 over ARG1 and its inability to inhibit NOS make it a precise tool for probing ARG2-dependent survival mechanisms in the tumor microenvironment.

Enzymatic Assays Requiring High Aqueous Solubility and DMSO-Free Conditions

Use nor NOHA monoacetate in biochemical assays where DMSO is incompatible (e.g., sensitive enzymatic reactions, certain cell-based viability assays). Its 100 mM aqueous solubility allows preparation of concentrated stock solutions directly in water or buffer, eliminating solvent artifacts and simplifying experimental workflows .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nor NOHA monoacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.